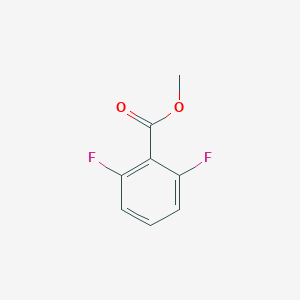

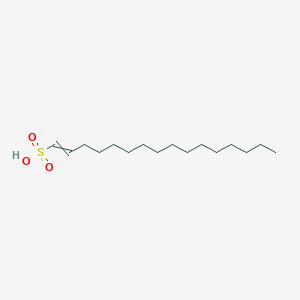

2-Chloro-3-(4-methylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-3-(4-methylphenyl)-1-propene typically involves the Claisen-Schmidt condensation reaction, as seen in the synthesis of related compounds. This reaction is widely used for synthesizing α,β-unsaturated ketones, indicating a potential pathway for synthesizing our compound of interest (Manjunath et al., 2011).

Molecular Structure Analysis

For compounds with similar molecular structures, X-ray diffraction studies have confirmed specific geometric and conformational details. For example, the analysis of mesogenic alkene monomers revealed noncentrosymmetric monoclinic systems and specific conformational states, suggesting similar analytical approaches could be applied to our compound for detailed structural insights (Gupta et al., 2002).

Chemical Reactions and Properties

Electrooxidative double ene-type chlorination represents a method for introducing functional groups into alkenes, as seen in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This suggests a pathway for functionalizing 2-Chloro-3-(4-methylphenyl)-1-propene via similar electrochemical methods (Uneyama et al., 1983).

Physical Properties Analysis

Analysis of related compounds through techniques such as FT-IR and electron diffraction provides insights into functional groups and molecular geometry. For example, studies on similar molecules have detailed bond lengths, angles, and conformations, providing a basis for understanding the physical properties of 2-Chloro-3-(4-methylphenyl)-1-propene (Shen, 1979).

Chemical Properties Analysis

Density functional theory (DFT) methods have been applied to study the electronic properties and chemical reactivity of compounds with similar structures. These studies provide comprehensive data on molecular electrostatic potential, HOMO-LUMO gaps, and other electronic parameters that are crucial for understanding the chemical behavior of 2-Chloro-3-(4-methylphenyl)-1-propene (Adole et al., 2020).

Applications De Recherche Scientifique

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Organic Chemistry

- Application Summary : Trifluoromethylpyridines are used to produce several commercial products . The compound 2-chloro-3-(trifluoromethyl)pyridine, which has a similar structure to the compound you mentioned, is obtained as a minor product .

- Method of Application : The exact method of application is not specified in the source, but it mentions that similar reaction conditions can be applied to 2- or 4-picoline .

- Results : The results or outcomes of this application are not detailed in the source .

-

Pyrazine, 2-chloro-3-(4-methylphenyl)-

- Field : Physical Chemistry

- Application Summary : This compound, which has a similar structure to the one you mentioned, is listed in the NIST Chemistry WebBook . It’s likely used in various scientific research applications.

- Method of Application : The method of application is not specified in the source .

- Results : The results or outcomes of this application are not detailed in the source .

-

Synthesis of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic

- Field : Organic Synthesis

- Application Summary : This compound, which has a similar structure to the one you mentioned, is synthesized for various applications .

- Method of Application : The synthesis involves a reaction of methyl 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate in 70% ethyl alcohol, with KOH and H2O, heated under reflux for 6 hours .

- Results : The results or outcomes of this application are not detailed in the source .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, etc.

Orientations Futures

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, etc.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

Propriétés

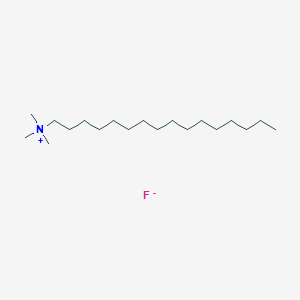

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXKUMKPRPSCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608391 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(4-methylphenyl)-1-propene | |

CAS RN |

14568-97-9 |

Source

|

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

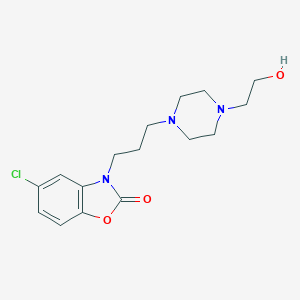

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)

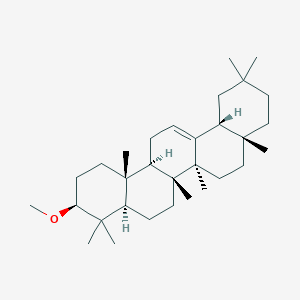

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)